Tedizolid phosphate is classified as a prodrug, which means it is converted into its active form, tedizolid, in vivo. The synthesis of this compound involves the incorporation of a phosphate group, enhancing its solubility and bioavailability. The compound's chemical formula is CHFNOP, with a molecular weight of approximately 450.32 g/mol .
The synthesis of tedizolid phosphate typically involves a multi-step process that includes the coupling of specific precursors. According to patent literature, one method employs phosphoric acid in the presence of a base, such as pyridine, to facilitate the phosphorylation of the active compound tedizolid. This method has been described as economical and environmentally friendly, suitable for large-scale production .
The synthesis can be outlined as follows:
The molecular structure of tedizolid phosphate features an oxazolidinone ring system with a modified side chain at the C-5 position. This modification is critical for its enhanced antibacterial activity. The presence of a fluorine atom and a tetrazole moiety are also significant for its pharmacological properties .
Tedizolid phosphate undergoes hydrolysis in vivo to yield tedizolid, which is responsible for its antibacterial activity. This conversion is facilitated by phosphatases present in biological systems .
The hydrolysis reaction can be summarized as follows:
This reaction highlights the importance of enzymatic activity in activating the prodrug.
Tedizolid exerts its antibacterial effect primarily through inhibition of protein synthesis in bacteria. It binds to the 23S ribosomal ribonucleic acid component of the 50S ribosomal subunit, preventing peptide bond formation during translation .
Tedizolid phosphate is primarily used in clinical settings for treating acute bacterial skin and skin structure infections caused by susceptible Gram-positive bacteria. Its unique properties make it particularly valuable against resistant strains such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci . Additionally, ongoing research explores its potential applications in other therapeutic areas due to its favorable pharmacokinetic profile and lower propensity for resistance development compared to other antibiotics.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4